An In-Depth Technical Guide to 5-chloro-3-(3-hydroxypropyl)indole: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 5-chloro-3-(3-hydroxypropyl)indole: Synthesis, Properties, and Therapeutic Potential
Introduction: The 5-Chloro-Indole Scaffold as a Cornerstone in Modern Drug Discovery
The indole ring system, a fusion of benzene and pyrrole, is a ubiquitous and highly significant heterocyclic motif in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[3] Among its many halogenated derivatives, the 5-chloro-indole core has garnered substantial attention from researchers in drug development. The introduction of a chlorine atom at the 5-position can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing lipophilicity, improving metabolic stability, and providing a key interaction point for binding to target proteins.[3]
This guide focuses on a specific, representative member of this class: 5-chloro-3-(3-hydroxypropyl)indole . While this exact molecule is not extensively documented in public literature, its structure embodies the key features that make this scaffold a promising area of research. The 3-(3-hydroxypropyl) side chain introduces a flexible, hydrophilic linker with a terminal alcohol group, capable of forming crucial hydrogen bonds within a biological target's active site. This technical guide will provide a comprehensive overview of its chemical structure, predicted properties, a robust synthetic methodology, and its potential applications in drug discovery, particularly in the context of oncology, based on the well-established activities of its close analogs.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any compound is a thorough characterization of its structure and physical properties.
Chemical Structure:
Figure 1: Chemical structure of 5-chloro-3-(3-hydroxypropyl)indole.
Physicochemical & Spectroscopic Data Summary:
| Property | Value / Predicted Characteristics |
| Molecular Formula | C₁₁H₁₂ClNO |
| Molecular Weight | 209.67 g/mol |
| CAS Number | Not assigned |
| Appearance | Expected to be an off-white to pale yellow solid or oil. |
| Melting Point | Not determined. |
| Boiling Point | Not determined. |
| Solubility | Expected to have moderate solubility in polar organic solvents like ethanol, methanol, and DMSO. The hydroxypropyl group may impart slight aqueous solubility compared to the parent 5-chloroindole. |
| ¹H NMR Spectroscopy | Expected signals would include: a broad singlet for the indole N-H proton (downfield, ~8.0-8.5 ppm); distinct signals for the aromatic protons on the chlorinated benzene ring; a triplet for the -CH₂OH protons; a triplet for the benzylic -CH₂- protons; and a multiplet for the central -CH₂- group of the propyl chain. |
| ¹³C NMR Spectroscopy | Eleven distinct carbon signals are expected, with chemical shifts influenced by the chlorine atom and the indole ring's electronic environment.[6] |
| IR Spectroscopy | Characteristic absorption bands are predicted for the N-H stretch (~3400 cm⁻¹), O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretches, and aliphatic C-H stretches.[6] |
| Mass Spectrometry | The mass spectrum should display a molecular ion peak (M⁺) at m/z 209. A characteristic M+2 peak at m/z 211 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.[6] |
Proposed Synthesis Methodology
While a direct, published synthesis for 5-chloro-3-(3-hydroxypropyl)indole is unavailable, a reliable and logical multi-step pathway can be designed based on established organometallic and reductive chemistry protocols. The proposed synthesis begins with commercially available 5-chloroindole and proceeds through a three-step sequence involving formylation, olefination, and reduction.
Experimental Protocol: A Step-by-Step Guide
Step 1: Vilsmeier-Haack Formylation of 5-Chloroindole
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Objective: To install a formyl (-CHO) group at the electron-rich C3 position of the indole ring.
-
Materials: 5-Chloroindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydroxide (NaOH), ethyl acetate, brine.
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, cool anhydrous DMF to 0 °C.
-
Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 5-chloroindole (1.0 equivalent) in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and basify to pH 9-10 with a cold aqueous NaOH solution.
-
The product, 5-chloroindole-3-carboxaldehyde, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
-
Purification & Validation: The crude product can be recrystallized from an ethanol/water mixture. Purity should be confirmed by melting point determination and NMR spectroscopy.
Step 2: Wittig Reaction for Chain Elongation
-
Objective: To extend the carbon chain at the C3 position by converting the aldehyde to an α,β-unsaturated ester.
-
Materials: 5-Chloroindole-3-carboxaldehyde, (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 5-chloroindole-3-carboxaldehyde (1.0 equivalent) in anhydrous THF in a round-bottom flask under argon.
-
Add the Wittig reagent, (Carbethoxymethylene)triphenylphosphorane (1.2 equivalents), portion-wise at room temperature.
-
Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Remove the THF under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide.
-
-
Purification & Validation: The crude material can be purified via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure ethyl (E)-3-(5-chloro-1H-indol-3-yl)acrylate. The structure should be confirmed by NMR and mass spectrometry.
Step 3: Tandem Reduction to the Final Product
-
Objective: To reduce both the alkene double bond and the ester functional group to yield the saturated hydroxypropyl side chain.
-
Materials: Ethyl (E)-3-(5-chloro-1H-indol-3-yl)acrylate, 10% Palladium on Carbon (Pd/C), hydrogen gas (H₂), lithium aluminum hydride (LiAlH₄), anhydrous THF, diethyl ether.
-
Procedure:
-
Hydrogenation: Dissolve the acrylate intermediate from Step 2 in ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature until the reaction is complete (TLC monitoring).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate to obtain the saturated ester.
-
Ester Reduction: In a separate, flame-dried flask under argon, prepare a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF and cool to 0 °C.
-
Add a solution of the saturated ester in THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification & Validation: The final product, 5-chloro-3-(3-hydroxypropyl)indole, can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Final structure and purity must be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Potential Biological Activity and Therapeutic Applications
The therapeutic potential of 5-chloro-3-(3-hydroxypropyl)indole is best extrapolated from the extensive research conducted on analogous 5-chloro-indole derivatives. This scaffold is a prominent feature in the design of potent kinase inhibitors for cancer therapy.[7]
Inhibition of EGFR and BRAF Kinase Pathways:
A significant body of research demonstrates that 5-chloro-indole derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, two critical nodes in signaling pathways that drive cancer cell proliferation.[8][9] Many of these compounds function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[10]
Notably, derivatives of this scaffold have shown high potency against clinically relevant mutant forms of these kinases, such as EGFRT790M, which confers resistance to first-generation EGFR inhibitors like erlotinib.[8][9][11] The 5-chloro-indole core typically inserts deep into the hydrophobic pocket of the kinase active site, while the substituents at the C3 position can be tailored to form additional interactions, enhancing potency and selectivity.[8] The 3-(3-hydroxypropyl) chain of the title compound is well-suited to act as a hydrogen bond donor, potentially interacting with key residues like Asp800 at the gate of the binding site, which could contribute to strong inhibitory activity.[8]
Conclusion
5-chloro-3-(3-hydroxypropyl)indole stands as a compelling, albeit under-explored, molecule within the therapeutically significant class of 5-chloro-indoles. Its structure combines the advantageous properties of the chlorinated indole core with a flexible, hydrogen-bonding side chain, making it a prime candidate for investigation in drug discovery. The synthetic pathway detailed in this guide provides a clear and viable route for its preparation, enabling further study. Based on the robust evidence from closely related analogs, this compound holds considerable promise as a scaffold for developing novel kinase inhibitors to target cancers driven by aberrant EGFR and BRAF signaling. Further research into its synthesis, biological evaluation, and structure-activity relationships is highly warranted.
References
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El-Gamal, M. I., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
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Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 21(7), 1857-64. Available at: [Link]
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Al-Ostath, R. S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1276. Available at: [Link]
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Chemsrc (n.d.). 5-Chloro-2,3,3-trimethyl-3H-indole | CAS#:25981-83-3. Available at: [Link]
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